6-(1-methyl-1H-pyrazol-4-yl)pyridazin-3(2H)-one

Vue d'ensemble

Description

6-(1-methyl-1H-pyrazol-4-yl)pyridazin-3(2H)-one is a useful research compound. Its molecular formula is C8H8N4O and its molecular weight is 176.18 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mécanisme D'action

Target of Action

The primary target of 6-(1-methyl-1H-pyrazol-4-yl)pyridazin-3(2H)-one is the Receptor Tyrosine Kinase c-Met . This receptor is a part of the hepatocyte growth factor (HGF)/c-Met signaling axis, which plays crucial roles in tumor invasive growth and metastasis .

Mode of Action

This compound acts as an inhibitor of the c-Met receptor . By binding to this receptor, it prevents the activation of the c-Met signaling pathway, thereby inhibiting the invasive growth and metastasis of tumors .

Biochemical Pathways

The compound primarily affects the HGF/c-Met signaling pathway . This pathway is often deregulated in many cancers, leading to invasive tumor growth and metastasis . By inhibiting the c-Met receptor, the compound disrupts this pathway, potentially reducing tumor growth and spread .

Pharmacokinetics

It’s known that the compound was terminated as a preclinical candidate due to a narrow therapeutic window in cardio-related safety .

Result of Action

The inhibition of the c-Met receptor by this compound leads to a disruption in the HGF/c-Met signaling pathway . This disruption can potentially reduce the invasive growth and metastasis of tumors . The compound also has broad phosphodiesterase family inhibition, which was implicated in a sustained increase in heart rate, increased cardiac output, decreased contractility indices, and myocardial degeneration in in vivo safety evaluations in rats .

Action Environment

The action of this compound can be influenced by various environmental factors. It’s worth noting that the compound’s broad phosphodiesterase family inhibition led to myocardial degeneration in rats, indicating that the compound’s action can be influenced by the physiological environment .

Analyse Biochimique

Biochemical Properties

6-(1-methyl-1H-pyrazol-4-yl)pyridazin-3(2H)-one plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been identified as an inhibitor of receptor tyrosine kinase c-Met, which is involved in the hepatocyte growth factor (HGF)/c-Met signaling axis . This compound exhibits high protein kinase selectivity but also inhibits a broad range of phosphodiesterase (PDE) family members, leading to various biochemical effects .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, its inhibition of c-Met disrupts the HGF/c-Met signaling pathway, which is crucial for cell growth, survival, and migration . Additionally, its broad inhibition of PDEs can lead to alterations in cyclic nucleotide levels, impacting various cellular processes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It inhibits c-Met by binding to its active site, preventing the phosphorylation and activation of downstream signaling molecules . Furthermore, its inhibition of PDEs results in increased levels of cyclic nucleotides, which can modulate various signaling pathways and cellular functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that prolonged exposure to this compound can lead to sustained inhibition of c-Met and PDEs, resulting in long-term alterations in cell signaling and function . Additionally, its stability in various experimental conditions can affect its efficacy and potency over time .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it effectively inhibits c-Met and PDEs without causing significant adverse effects . At higher doses, it can lead to toxic effects, such as myocardial degeneration, due to its broad inhibition of PDEs . These dosage-dependent effects highlight the importance of optimizing the dosage to achieve the desired therapeutic outcomes while minimizing toxicity .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that modulate its metabolism and clearance from the body . The compound’s inhibition of PDEs can also affect metabolic flux and metabolite levels, leading to changes in cellular metabolism . Understanding these metabolic pathways is crucial for optimizing its therapeutic use and minimizing potential side effects .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its activity and function. The compound interacts with transporters and binding proteins that facilitate its uptake and distribution . Its localization and accumulation in specific tissues can influence its efficacy and potential side effects . Understanding these transport and distribution mechanisms is vital for optimizing its therapeutic use .

Subcellular Localization

The subcellular localization of this compound affects its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization can influence its interactions with biomolecules and its overall efficacy . Understanding these localization mechanisms is crucial for optimizing its therapeutic use and minimizing potential side effects .

Activité Biologique

6-(1-methyl-1H-pyrazol-4-yl)pyridazin-3(2H)-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by various studies and data tables.

Chemical Structure and Properties

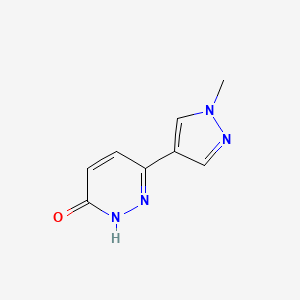

The chemical structure of this compound can be represented as follows:

Chemical Structure

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. The compound has been evaluated against various cancer cell lines, demonstrating significant cytotoxic effects.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF7 | 3.79 | Induction of apoptosis |

| SF-268 | 12.50 | Cell cycle arrest |

| NCI-H460 | 42.30 | Inhibition of proliferation |

These results indicate that the compound exhibits selective toxicity towards cancer cells, potentially through mechanisms such as apoptosis and cell cycle disruption .

2. Enzymatic Inhibition

The compound has also shown promise as an inhibitor of specific enzymes involved in disease processes. For instance, it has been identified as a potent inhibitor of the enzyme DapE, which plays a crucial role in bacterial viability.

| Enzyme | IC50 (µM) | Inhibition Type |

|---|---|---|

| DapE | 18.8 | Competitive inhibition |

This suggests that this compound could be developed into a therapeutic agent against bacterial infections .

3. Anti-inflammatory Effects

The anti-inflammatory properties of pyrazole derivatives have been extensively studied. The compound has demonstrated significant inhibition of pro-inflammatory cytokines in various assays.

| Assay | Result |

|---|---|

| ORAC assay | High antioxidant capacity |

| LPS-induced response | Reduced cytokine levels |

Case Study 1: Anticancer Efficacy

A study published in December 2022 evaluated the efficacy of several pyrazole derivatives, including this compound, against breast cancer cell lines (MCF7). The results showed that the compound significantly inhibited cell growth with an IC50 value of 3.79 µM, highlighting its potential as a lead compound for further development .

Case Study 2: Enzymatic Inhibition and Antibacterial Activity

Another study focused on the antibacterial activity of pyrazole derivatives against DapE. The compound exhibited an IC50 value of 18.8 µM, indicating its potential role in developing new antibacterial agents .

Applications De Recherche Scientifique

Medicinal Chemistry

Anticancer Activity

Recent studies have indicated that 6-(1-methyl-1H-pyrazol-4-yl)pyridazin-3(2H)-one exhibits significant anticancer properties. It has been shown to inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism of action is believed to involve the induction of apoptosis and cell cycle arrest. For instance, a study demonstrated that this compound effectively reduced tumor growth in xenograft models by modulating key signaling pathways associated with cancer progression .

Antimicrobial Properties

The compound also displays antimicrobial activity against a range of pathogens, including bacteria and fungi. Research has shown that it inhibits the growth of resistant strains of Staphylococcus aureus and Candida albicans, suggesting its potential as a lead compound for developing new antimicrobial agents .

Agriculture

Pesticidal Applications

this compound has been investigated for its pesticidal properties. Studies indicate that it can effectively control pests such as aphids and whiteflies, making it a candidate for developing eco-friendly pesticides. Its mode of action involves disrupting the nervous system of insects, leading to paralysis and death .

Herbicide Development

In addition to its insecticidal properties, this compound has been evaluated for herbicidal activity. Preliminary results suggest that it can inhibit the growth of certain weed species without adversely affecting crop plants, indicating its potential utility in sustainable agriculture practices .

Materials Science

Polymer Chemistry

The incorporation of this compound into polymer matrices has been explored to enhance material properties such as thermal stability and mechanical strength. Research indicates that polymers modified with this compound exhibit improved resistance to degradation under environmental stressors .

Nanotechnology Applications

This compound is also being investigated for its role in nanotechnology, particularly in the development of nanocarriers for drug delivery systems. Its ability to form stable complexes with various therapeutic agents enhances their solubility and bioavailability, making it a promising candidate for targeted drug delivery applications .

Case Studies

Propriétés

IUPAC Name |

3-(1-methylpyrazol-4-yl)-1H-pyridazin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N4O/c1-12-5-6(4-9-12)7-2-3-8(13)11-10-7/h2-5H,1H3,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRXNTXQNCPCZIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C2=NNC(=O)C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.